molecular formula C23H28N2O4 B2515127 Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921865-17-0

Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No. B2515127
CAS RN: 921865-17-0
M. Wt: 396.487
InChI Key: POFOLQXDSKXWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, has been achieved through a multi-step process starting from o-phenylenediamine. This process involves the formation of an N-alkylated benzimidazole 2-carboxaldehyde, which is then used to synthesize the desired compounds with good to excellent yields . Similarly, the synthesis of related heterocyclic compounds such as 1,4-benzoxazepines has been reported through Lewis acid-mediated cyclizations of benzotriazolyl derivatives . These methods could potentially be adapted for the synthesis of Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and density functional theory (DFT) calculations. The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were illustrated using molecular electrostatic potential (MEP) maps . These techniques could be applied to Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate to gain insights into its molecular structure and reactivity.

Chemical Reactions Analysis

The reactivity of benzo[d]isoxazoles in gold-catalyzed cycloaddition reactions has been explored, leading to the formation of benzo[f][1,4]oxazepines . This suggests that the compound of interest may also participate in similar cycloaddition reactions, potentially expanding its chemical versatility. Additionally, the transformation of oxadiazole derivatives into triazolidine-dione derivatives indicates that the compound may undergo ring transformations under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, with a focus on their nonlinear optical (NLO) properties. Computational hyperpolarizability studies have identified some of these compounds as candidates for NLO applications . This suggests that Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate may also exhibit interesting optical properties, which could be explored further.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study explored the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, including Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate. The molecular structures of these compounds were confirmed using spectroscopic and X-ray diffraction techniques. Additionally, computational studies, including density functional theory (DFT), natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, provided insights into the charge distributions and regions of electrophilic and nucleophilic reactivity. This compound was also identified as a candidate for nonlinear optical (NLO) applications due to its favorable hyperpolarizability properties (Almansour et al., 2016).

Agricultural Applications

  • In the agricultural sector, the structural features of benzimidazole carbamate derivatives have been utilized to develop carrier systems for fungicides such as Carbendazim (MBC). These carrier systems, including solid lipid nanoparticles and polymeric nanocapsules, offer advantages like improved release profiles, reduced environmental toxicity, and enhanced transfer to the site of action. Encapsulation of fungicides in these nanoparticles has shown to modify the release profiles and reduce toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).

Medical and Pharmacological Research

  • Benzyl carbamate derivatives have shown potential in medical research, particularly in the development of anticholinesterase agents. These compounds have been assessed against human enzymes, revealing potent inhibitory effects on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The structural variations, particularly in the N-substituted groups, play a significant role in determining the potency and selectivity for AChE versus BChE, indicating their potential in treating conditions related to enzyme dysfunction (Luo et al., 2005).

Synthesis of Novel Polycyclic Systems

  • Research has also focused on the synthesis of novel polycyclic systems containing benzodiazepine and isoindolinone fragments. The dehydration of certain benzodiazepinyl benzoic acids led to the formation of novel fused pentacyclic systems. X-ray diffraction confirmed the structures of these compounds, illustrating the potential of benzyl carbamate derivatives in synthesizing complex molecular architectures with potential applications in various fields of chemistry (Ukhin et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies . The compound’s effects would depend on how it interacts with biological systems, which could involve binding to specific proteins or other biomolecules .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis . As with any chemical, handling should be done with appropriate safety precautions, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its reactivity under various conditions, and exploration of its potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

benzyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)13-25-19-12-18(10-11-20(19)29-15-23(3,4)21(25)26)24-22(27)28-14-17-8-6-5-7-9-17/h5-12,16H,13-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFOLQXDSKXWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.